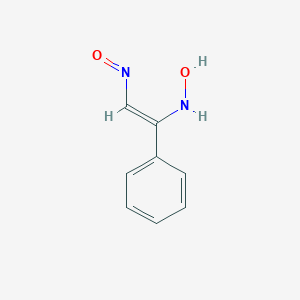

(hydroxyimino)(phenyl)acetaldehyde oxime

Description

Contextual Significance of Oxime Derivatives in Chemical Research

Oximes, characterized by the functional group RR'C=NOH, are a versatile class of organic compounds with significant applications across various domains of chemistry. wikipedia.org Their ease of synthesis, typically through the condensation of aldehydes or ketones with hydroxylamine (B1172632), makes them readily accessible building blocks. wikipedia.org In organic synthesis, oximes serve as crucial intermediates for producing a range of other functional groups like amines, nitriles, and amides via reactions such as the Beckmann rearrangement. nih.govtaylorandfrancis.com

The utility of oximes extends prominently into coordination chemistry, where they act as effective ligands for a multitude of metal ions. wikipedia.orgorientjchem.org The nitrogen and oxygen atoms of the oxime group can coordinate with metal centers in various modes, leading to the formation of stable and often colorful metal complexes. researchgate.netresearchgate.net This property is famously exploited in analytical chemistry, with dimethylglyoxime (B607122) being a classic reagent for the specific detection and quantification of nickel. wikipedia.org Furthermore, the introduction of oxime functionalities into molecules can enhance their biological activity, a strategy employed in medicinal chemistry to develop new therapeutic agents. nih.govnih.gov The ability of the hydroxyimino group to act as both a hydrogen bond donor and acceptor contributes to its versatility in molecular design. nih.gov

Scope and Academic Relevance of (Hydroxyimino)(phenyl)acetaldehyde Oxime within Contemporary Chemistry

This compound, or phenylglyoxime, emerges as a compound of considerable academic interest due to its specific structural features and reactivity. As a dioxime, it possesses two oxime groups, which enhances its capability as a chelating agent for metal ions, similar to its more famous counterpart, dimethylglyoxime. The presence of a phenyl group introduces electronic and steric influences that modify its coordination behavior and the properties of its resulting metal complexes.

Research on phenylglyoxime often centers on its synthesis and the characterization of its stereoisomers (syn, anti, and amphi). chemicalbook.com The separation and identification of these isomers are crucial as their geometry dictates their coordination properties and the structure of the resulting metal complexes. chemicalbook.com The synthesis typically involves the reaction of ω-oximinoacetophenone with hydroxylamine hydrochloride. chemicalbook.com

The primary academic relevance of phenylglyoxime lies in its role as a ligand in coordination chemistry. It reacts with various transition metal ions, such as nickel, palladium, and platinum, to form stable complexes. nih.gov The study of these complexes provides insights into coordination geometries, bonding, and the electronic properties of multinuclear systems. The resulting structures can range from simple mononuclear compounds to more complex polynuclear clusters and coordination polymers, which are of interest for their potential applications in magnetism and materials science. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol nih.gov |

| Appearance | Colorless crystals or thick liquid wikipedia.org |

| Isomers | Exists as three isomers: phenyl-amphi-glyoxime, phenyl-anti-glyoxime, and phenyl-syn-glyoxime chemicalbook.com |

Table 2: Research Findings on Phenylglyoxime Isomers

| Isomer | Melting Point (°C) | Spectroscopic Data (UV, λmax in 95% ethanol) |

| Phenyl-amphi-glyoxime | 178-180 | 230 mμ (ε 14,800) chemicalbook.com |

| Phenyl-anti-glyoxime | 166-168 | 228 mμ (ε 14,380) chemicalbook.com |

| Phenyl-syn-glyoxime | 168-170 | 252 mμ (ε 12,200) chemicalbook.com |

The ongoing investigation into phenylglyoxime and its derivatives continues to contribute valuable knowledge to the fundamental understanding of ligand design, stereochemistry, and the behavior of metal-organic systems.

Structure

3D Structure

Properties

CAS No. |

4589-97-3 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |

InChI Key |

LQDIWLPXNVRMQE-VURMDHGXSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C=NO |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/N=O)/NO |

Canonical SMILES |

C1=CC=C(C=C1)C(=CN=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Hydroxyimino Phenyl Acetaldehyde Oxime

Conventional Synthetic Routes for (Hydroxyimino)(phenyl)acetaldehyde Oxime and its Analogues

Traditional methods for synthesizing phenylglyoxime and related compounds typically involve the reaction of a precursor with hydroxylamine (B1172632), often as its hydrochloride salt, under basic or neutral conditions.

Synthesis from ω-Oximinoacetophenone (ω-Isonitrosoacetophenone)

A primary and well-established route to phenylglyoxime begins with ω-oximinoacetophenone, also known as ω-isonitrosoacetophenone. The synthesis involves the reaction of this starting material with hydroxylamine.

In a typical procedure, ω-oximinoacetophenone is dissolved in ethanol. To this solution, an aqueous solution containing hydroxylamine hydrochloride and sodium acetate (B1210297) is added. The mixture is then heated at reflux for several hours. chemicalbook.com After cooling and partial evaporation of the solvent under reduced pressure, a mixture of the product isomers precipitates. This crude product can be filtered, washed with water, and dried. This method is known to produce a high yield of the mixed isomers. chemicalbook.com

Table 1: Synthesis of Phenylglyoxime from ω-Oximinoacetophenone

| Reactant | Moles | Solvent | Reagents | Reaction Time | Yield | Melting Point (°C) |

|---|---|---|---|---|---|---|

| ω-Oximinoacetophenone | 0.34 | 150 ml Ethanol | 0.345 mole Hydroxylamine Hydrochloride, 0.595 mole Sodium Acetate in 75 ml Water | 4 hours (reflux) | 92% | 150-158 |

Data sourced from ChemicalBook. chemicalbook.com

Role of Hydroxylamine Hydrochloride and Basic Conditions in Synthesis

Hydroxylamine hydrochloride (NH2OH·HCl) is a key reagent in the synthesis of oximes from carbonyl compounds or their precursors. thieme-connect.comresearchgate.netchemicalbook.com It serves as the source of the hydroxylamine nucleophile. The classical method for oxime synthesis involves the treatment of aldehydes or ketones with hydroxylamine. mdpi.com

Preparation of Substituted (Hydroxyimino)phenylacetaldehyde Oxime Derivatives

The fundamental synthetic strategies for phenylglyoxime can be adapted to produce a wide array of substituted derivatives. By starting with appropriately substituted acetophenones or related precursors, chemists can introduce various functional groups onto the phenyl ring.

For instance, substituted oxime derivatives can be synthesized from corresponding acetophenone derivatives. researchgate.net The synthesis of oxime derivatives of complex molecules like dehydrocholic acid has been achieved by reacting the parent molecule with hydroxylamine hydrochloride in the presence of sodium acetate trihydrate. nih.gov This general approach allows for the creation of libraries of compounds with potentially diverse chemical and physical properties.

Regioselective and Stereoselective Synthetic Approaches

A significant challenge in the synthesis of phenylglyoxime is the formation of multiple stereoisomers. The presence of two oxime groups allows for geometric isomerism at each C=N double bond, leading to the possibility of syn, anti, and amphi isomers. Modern synthetic approaches focus on controlling and separating these isomers.

Control and Separation of Isomer Formation: amphi, anti, and syn Isomers of Phenylglyoxime

The conventional synthesis from ω-oximinoacetophenone yields a mixture of three isomers. chemicalbook.com The separation of these isomers—phenyl-amphi-glyoxime, phenyl-anti-glyoxime, and phenyl-syn-glyoxime—is a critical step and is typically accomplished through fractional crystallization. chemicalbook.comacs.org

The success of the separation depends heavily on factors such as the relative ratios of the isomers in the initial mixture, the solvent system used, and the duration of heating. chemicalbook.com The progress of the crystallization is carefully monitored using thin-layer chromatography (TLC), which can distinguish between the isomers based on their different polarities. chemicalbook.com

Table 2: Properties of Phenylglyoxime Isomers

| Isomer | TLC Rf Value* | Melting Point (°C) | UV λmax (nm) (ε) |

|---|---|---|---|

| Phenyl-amphi-glyoxime | 0.45 | 178-180 | 230 (14,800) |

| Phenyl-anti-glyoxime | 0.40 | 166-168 | 228 (14,380) |

| Phenyl-syn-glyoxime | 0.35 | 168-170 | 252 (12,200) |

*Using benzene-ethyl acetate (7:3) as the solvent system. chemicalbook.com

The amphi-isomer is often separated first by repeated recrystallization from acetone-chloroform. The anti-isomer can then be isolated from the mother liquor of the first crystallization. chemicalbook.com Finally, the syn-isomer is obtained by crystallizing the remaining product from a dilute solution of ethyl acetate. chemicalbook.com

Stereospecific Syntheses of E/Z Oxime Isomers

While separation of isomers is effective, stereospecific synthesis, which aims to produce a single desired isomer, is a more elegant approach. For oximes in general, several methods for the stereoselective synthesis of E and Z isomers have been developed.

One method involves treating a mixture of E and Z isomers in an anhydrous organic solvent with a protic or Lewis acid. This can cause the precipitation of the E isomer as an immonium salt, which can then be neutralized to recover the pure E isomer in high yield. google.com It has been found that under these conditions, the Z isomer isomerizes to the more stable E form. google.com

Another approach utilizes specific catalysts to direct the stereochemical outcome of the oximation reaction. For example, the reaction of aldehydes or ketones with hydroxylamine hydrochloride can be catalyzed by CuSO4 to stereoselectively yield E-oximes, or by K2CO3 to favor the formation of Z-oximes under mild, solid-state conditions. thieme-connect.comresearchgate.net

Furthermore, photochemical methods offer a modern route to access the thermodynamically less stable Z-isomers. Visible-light-mediated energy transfer catalysis can be used to achieve the photoisomerization of the more common E-oximes to the desired Z-oximes in a mild and general fashion. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound focuses on several key areas: the use of safer solvents, the application of eco-friendly catalysts, energy-efficient reaction conditions, and solvent-free methodologies. These approaches aim to minimize the environmental footprint of the synthesis process while maintaining high product yields and purity.

One of the prominent green strategies involves the use of solid acid catalysts, such as silica (B1680970) gel. In a notable study, the synthesis of this compound was achieved with a high yield of 96% by reacting phenylglyoxal (B86788) with hydroxylamine hydrochloride in the presence of silica gel at a moderate temperature of 50°C for 4.5 hours. chemicalbook.com This method highlights the principle of using a recyclable and less hazardous catalyst to facilitate the reaction, thereby reducing the generation of corrosive and toxic waste associated with traditional acid catalysts.

The exploration of natural acids as catalysts represents another significant advancement in the green synthesis of oximes. ijprajournal.com While specific applications to this compound are still an emerging area of research, the successful use of natural catalysts like fruit juices (containing citric acid, for example) in other oxime syntheses points towards a promising and renewable catalytic approach. ijprajournal.com These natural catalysts are biodegradable, readily available, and non-toxic, aligning perfectly with the core tenets of green chemistry.

Solvent-free synthesis, often referred to as "grindstone chemistry," offers a powerful tool for minimizing solvent waste. This technique involves the grinding of solid reactants together, often with a solid catalyst, to initiate a chemical reaction. nih.gov For the synthesis of oximes, this method has been shown to be highly efficient, proceeding at room temperature and often resulting in high yields with minimal work-up. nih.gov The application of this solvent-less approach to the synthesis of this compound could significantly reduce the environmental impact by eliminating the need for organic solvents, which are often volatile and difficult to recycle.

Furthermore, the use of alternative energy sources, such as microwave irradiation, has been demonstrated to accelerate reaction times and improve energy efficiency in the synthesis of various organic compounds, including oximes. nih.govnih.gov Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. nih.gov The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

The use of water as a solvent is another cornerstone of green chemistry, and its application in oxime synthesis has been explored. ijprajournal.com Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium for many chemical transformations. While the solubility of all reactants in water can be a challenge, the development of water-based synthetic routes for this compound remains a key area of interest for green chemists.

Detailed Research Findings:

A comparative analysis of different synthetic methodologies highlights the advantages of green chemistry approaches. For instance, the silica gel-catalyzed synthesis of this compound not only provides a high yield but also simplifies the purification process and minimizes waste generation. chemicalbook.com In contrast, traditional methods often require stoichiometric amounts of strong acids and organic solvents, leading to a more significant environmental burden.

The following interactive data tables summarize the key parameters of a reported green synthetic method for this compound and provide a comparison with general principles of other green methodologies.

Table 1: Green Synthesis of this compound using a Solid Catalyst

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Green Chemistry Principle |

| Phenylglyoxal | Hydroxylamine Hydrochloride | Silica Gel | None (implied) | 50 | 4.5 | 96 | Use of a recyclable, solid catalyst |

Table 2: Overview of Green Chemistry Strategies Applicable to Oxime Synthesis

| Green Strategy | Catalyst Type | Solvent | Energy Source | Key Advantages |

| Catalysis | Solid Acids (e.g., Silica Gel) | Often solvent-free | Conventional or Microwave | Recyclable catalyst, reduced waste |

| Natural Acids (e.g., Citric Acid) | Water or Ethanol | Conventional | Renewable, non-toxic catalyst | |

| Solvent-Free | None or Solid Catalyst | None | Mechanical (Grinding) | Eliminates solvent waste, room temperature |

| Microwave-Assisted | Various | None or minimal | Microwave | Reduced reaction time, energy efficiency |

| Aqueous Synthesis | Water-soluble catalysts | Water | Conventional | Non-toxic, safe solvent |

Spectroscopic and Structural Elucidation of Hydroxyimino Phenyl Acetaldehyde Oxime and Its Derivatives

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Key Vibrations (C=N, N-O, O-H)

The FT-IR spectrum of (hydroxyimino)(phenyl)acetaldehyde oxime and its derivatives provides valuable information about the key functional groups present. The characteristic vibrational frequencies help in confirming the molecular structure.

The O-H stretching vibrations are typically observed in the range of 3600–3400 cm⁻¹. mdpi.com Hydrogen bonding can influence the position and shape of this band. mdpi.com For similar molecules, this stretching mode has been experimentally observed at 3486 cm⁻¹ in the FTIR spectrum. nih.gov

The C=N stretching vibration of the oxime group is a key indicator. In related aromatic oxime compounds, this stretching vibration appears in the infrared spectrum.

The N-O stretching vibration is another important characteristic band for oximes.

The aromatic C-H stretching vibrations are typically observed around 3030 cm⁻¹, while the aromatic C=C stretching vibrations appear in the region of 1602-1498 cm⁻¹. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600-3400 mdpi.com |

| C-H (aromatic) | Stretching | ~3030 researchgate.net |

| C=N | Stretching | - |

| C=C (aromatic) | Stretching | 1602-1498 researchgate.net |

| N-O | Stretching | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The analysis of ¹H and ¹³C NMR spectra allows for the confirmation of the molecular structure and the assignment of signals to specific atoms.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region. The oxime protons (N-OH) are expected to show distinct signals. For a related glyoxime (B48743) molecule, the OH hydrogen chemical shift was observed at 11.5 ppm. dergipark.org.tr The hydrogen atom attached to the carbon atom in the C-H bond of the oxime group has been observed at 7.7 ppm. dergipark.org.tr

The ¹³C NMR spectrum provides information about the carbon skeleton. For a similar glyoxime molecule, the carbon atoms of the oxime groups were observed at 146.07 ppm. dergipark.org.tr

Table 2: Typical NMR Chemical Shift Ranges for this compound and Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Phenyl (Ar-H) | 7.0-8.0 | pdx.edu |

| ¹H | Oxime (N-OH) | 11.5 | dergipark.org.tr |

| ¹H | Oxime (C-H) | 7.7 | dergipark.org.tr |

| ¹³C | Phenyl (Ar-C) | 125-135 | pdx.edu |

| ¹³C | Oxime (C=N) | 146.07 | dergipark.org.tr |

Dynamic NMR Studies of Conformational and Isomeric Equilibria

Dynamic NMR (DNMR) studies can be employed to investigate the dynamic processes such as conformational changes and isomeric interconversions in oximes. rsc.org These studies can provide insights into the energy barriers and equilibrium between different forms of the molecule. The interconversion of oxime isomers can sometimes be observed during chromatographic separation, a phenomenon known as dynamic chromatography. monash.edu The rate of this interconversion can be influenced by factors such as temperature. monash.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for studying conjugation and complex formation. The different isomers of phenylglyoxime exhibit distinct UV-Vis absorption spectra. chemicalbook.com

For instance, the amphi-isomer of phenylglyoxime shows a maximum absorption (λmax) at 230 mμ in 95% ethanol, while the anti-isomer displays a λmax at 228 mμ. chemicalbook.com The syn-isomer has a λmax at 252 mμ under the same conditions. chemicalbook.com These differences in absorption are attributed to the different spatial arrangements of the oxime groups, which affect the electronic conjugation with the phenyl ring. The formation of metal complexes with this compound can also be monitored using UV-Vis spectroscopy, as complexation often leads to shifts in the absorption bands.

Table 3: UV-Vis Absorption Maxima for Phenylglyoxime Isomers in 95% Ethanol

| Isomer | λmax (mμ) | Molar Absorptivity (ε) | Reference |

| amphi-Phenylglyoxime | 230 | 14,800 | chemicalbook.com |

| anti-Phenylglyoxime | 228 | 14,380 | chemicalbook.com |

| syn-Phenylglyoxime | 252 | 12,200 | chemicalbook.com |

X-ray Crystallography for Solid-State Structure Determination

For a related compound, 2-hydroxy-2-phenylacetophenone oxime, X-ray crystallography revealed that the phenyl rings were oriented almost perpendicularly to each other. nih.gov The crystal structure was stabilized by a network of intermolecular hydrogen bonds. nih.gov Such analyses are crucial for understanding the supramolecular assembly and intermolecular interactions in the solid state.

Elucidation of Molecular Geometry, Bond Distances, and Angles

The molecular geometry of oximes is defined by the specific arrangement of their constituent atoms in three-dimensional space. X-ray crystallography and computational methods like Density Functional Theory (DFT) are primary tools for determining precise bond lengths, bond angles, and dihedral angles. For derivatives of this compound, the geometry is significantly influenced by the configuration of the two oxime groups, which can exist as syn, anti, or amphi isomers. chemicalbook.com

DFT calculations on related imino-acetaldehyde oxime derivatives provide insight into the planarity and stability of the core structure. researchgate.net The presence of substituent groups on the phenyl ring can induce minor deviations in the planarity of the molecule and alter key bond lengths and angles through electronic effects. researchgate.net

In the crystal structure of related oxime compounds, the C=N bond lengths are typically in the range of 1.27 to 1.29 Å, while the N-O bonds are approximately 1.37 to 1.41 Å. The C-C bond linking the phenyl group to the glyoxime moiety exhibits single-bond character. The geometry around the oxime nitrogen atoms is typically trigonal planar.

Table 1: Selected Bond Distances and Angles for a Representative Oxime Derivative Data derived from computational studies on analogous structures.

| Parameter | Bond/Angle | Typical Value |

| Bond Distance | C=N | 1.28 Å |

| N-O | 1.38 Å | |

| O-H | 0.97 Å | |

| C-C (phenyl-glyoxime) | 1.48 Å | |

| Bond Angle | C-C=N | 115-120° |

| C=N-O | 110-112° | |

| N-O-H | 100-105° |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of how molecules pack together. The surface is defined by points where the contribution of the molecule's electron density is equal to the sum of contributions from all other molecules in the crystal. uliege.be

Key properties mapped onto the Hirshfeld surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface), dₑ (the distance to the nearest nucleus outside the surface), and dₙₒᵣₘ (a normalized contact distance). uliege.be Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts, which are often associated with hydrogen bonds. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. researchgate.net For oxime derivatives, these plots typically reveal the prevalence of several types of interactions:

H···H contacts: These are generally the most abundant interactions, appearing as a large, diffuse region in the fingerprint plot and accounting for a significant percentage of the total surface area. nih.govresearchgate.net

O···H/H···O contacts: These appear as distinct "wings" or sharp spikes on the plot and are characteristic of hydrogen bonding. researchgate.netnih.gov

C···H/H···C contacts: These represent weaker van der Waals interactions and are also a major contributor to crystal packing. nih.govnih.gov

C···C contacts: These can indicate the presence of π-π stacking interactions between phenyl rings of adjacent molecules. nih.gov

In a study of a 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, a related molecule containing an oxime group, Hirshfeld analysis showed that H···H, N···H/H···N, and O···H/H···O contacts were the most significant, comprising 41.9%, 20.5%, and 15.4% of the total surface, respectively. researchgate.net This quantitative analysis highlights the dominant role of hydrogen bonding and van der Waals forces in the crystal packing.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Oxime Hydrazide Derivative researchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 41.9 |

| N···H / H···N | 20.5 |

| O···H / H···O | 15.4 |

| Other (C···H, C···C, etc.) | 22.2 |

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are critical in defining the supramolecular architecture of this compound and its derivatives. uni-bayreuth.de These interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular Hydrogen Bonding: In certain conformations, an intramolecular hydrogen bond can form between the hydroxyl proton of one oxime group and the nitrogen atom of the adjacent oxime group, creating a stable six-membered ring. researchgate.net This type of interaction is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the bond strength is enhanced by π-electron delocalization within the chelate ring formed. researchgate.net The formation of intramolecular hydrogen bonds has a significant effect on the molecule's conformation and physicochemical properties. nih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary drivers of self-assembly in the crystal structures of oximes. The O-H group of the oxime is an effective hydrogen bond donor, while the nitrogen atom is an effective acceptor. Common hydrogen-bonding motifs observed in oxime crystal structures include:

Dimers: Molecules can form centrosymmetric dimers through a pair of O-H···N hydrogen bonds, creating a characteristic R²₂(6) ring motif. nih.gov

Chains: Catemeric motifs, such as C(3) or C(2) chains, can arise from head-to-tail O-H···N or O-H···O hydrogen bonds, linking molecules into one-dimensional chains. nih.govacs.org

2D and 3D Networks: These chains and dimers can be further interconnected by weaker C-H···O or C-H···π interactions, or through solvent molecules, to form extended two-dimensional sheets or three-dimensional networks. acs.org The specific network formed depends on the steric and electronic properties of the substituents. uni-bayreuth.deacs.org

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for the analysis of this compound, particularly for separating its geometric isomers and for assessing the purity of synthesized material.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purity

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method for monitoring the progress of chemical reactions and evaluating the purity of the resulting products. nih.govlibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting material, ω-oximinoacetophenone, and the formation of the phenylglyoxime product. chemicalbook.com

A key application of TLC is the separation and identification of the different geometric isomers of phenylglyoxime (syn, anti, and amphi). chemicalbook.com Due to differences in their polarity and interaction with the stationary phase (typically silica (B1680970) gel), these isomers exhibit different retention factors (Rƒ values), allowing for their distinct separation on a TLC plate. nih.govresearchgate.net

Table 3: TLC Separation of Phenylglyoxime Isomers chemicalbook.com

| Isomer Name | Isomer Configuration | Rƒ Value* |

| Phenyl-amphi-glyoxime | (I) | 0.45 |

| Phenyl-anti-glyoxime | (II) | 0.40 |

| Phenyl-syn-glyoxime | (III) | 0.35 |

*As determined using a silica gel stationary phase and a benzene-ethyl acetate (B1210297) (7:3) mobile phase.

Reactivity, Reaction Mechanisms, and Transformation Pathways of Hydroxyimino Phenyl Acetaldehyde Oxime

Hydrolysis Reactions of Oxime and Imine Oxime Moieties

The hydrolysis of oximes, including (hydroxyimino)(phenyl)acetaldehyde oxime, involves the cleavage of the C=N-OH group. This process is influenced by the surrounding chemical environment, particularly the pH of the solution. wikipedia.org

Mechanistic Studies of Hydrolysis in Aqueous Media

In aqueous solutions, the hydrolysis of oximes can be catalyzed by either acids or bases. viu.canih.gov The reaction typically results in the formation of the corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.org The rate of hydrolysis is generally first-order or pseudo-first-order under most environmental conditions where the pH is buffered. viu.ca

The mechanism of hydrolysis can vary. Under neutral and acid-catalyzed conditions, the reaction can proceed through mechanisms analogous to SN1 and SN2 reactions. viu.ca In some cases, particularly under acidic conditions, the mechanism may involve the formation of a conjugate acid of the substrate, followed by the cleavage of the C-O bond. chemrxiv.org For certain esters, hydrolysis in the pH range of 2 to 5 has been observed to follow an associative SN2(S) mechanism, where water acts as a nucleophile attacking the sulfur atom. rsc.org

Influence of Solution pH on Hydrolysis Kinetics and Thermodynamics

Acidic Conditions: In acidic environments (e.g., pH 4 or 5), the hydrolysis rate is often accelerated. nih.govresearchgate.net For some reactions, an inverse kinetic isotope effect is observed, suggesting the formation of a conjugate acid is a key step. chemrxiv.org

Neutral Conditions: At neutral pH (around 7), hydrolysis still occurs, though the rate may differ from acidic or basic conditions. nih.gov Some studies have shown a small solvent isotope effect in the pH-independent region, consistent with water attack through a dissociative mechanism. chemrxiv.org

Basic Conditions: Under basic conditions (e.g., pH 9), hydrolysis rates can also be enhanced. nih.gov In some instances, an inverse solvent isotope effect suggests a specific rate-determining step, such as the formation of an intermediate. chemrxiv.org

The specific influence of pH on the hydrolysis rate can be quantified by fitting experimental data to a kinetic model that accounts for alkaline, neutral, and acidic contributions. rsc.orgpolimi.it For example, studies on other organic compounds have demonstrated that small changes in pH can predictably alter the rate of ester hydrolysis without changing the fundamental degradation mechanism. nih.gov

Coordination Chemistry and Metal Complexation of this compound as a Ligand

This compound and related oxime compounds are effective ligands for a variety of metal ions, forming stable coordination complexes. wikipedia.org

Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Cu(II), Ni(II), Pd(II), Pt(II) Complexes)

Transition metal complexes of this compound and similar ligands can be synthesized by reacting the ligand with a metal salt in a suitable solvent. researchgate.netniscpr.res.in The resulting complexes are often stable at room temperature. niscpr.res.in

Characterization of these complexes is typically achieved through a combination of analytical and spectroscopic techniques, including:

Elemental Analysis: To determine the stoichiometry of the complex, often revealing a 2:1 ligand-to-metal ratio. tsijournals.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N and N-O) upon complexation. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. tsijournals.com

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. tsijournals.com

Magnetic Susceptibility Measurements: To understand the magnetic properties of the central metal ion. niscpr.res.in

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The geometry of a coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.orgnumberanalytics.com Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.orgwikipedia.org

This compound can act as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group. researchgate.net The specific coordination geometry adopted by the metal complex depends on the metal ion and the reaction conditions.

Octahedral Geometry: This is a very common geometry for six-coordinate transition metal complexes. libretexts.org Many complexes of ligands similar to this compound have been found to possess octahedral geometry. nih.gov

Square Planar Geometry: This geometry is often observed for d⁸ metal ions such as Ni(II) and Pt(II). numberanalytics.comlibretexts.org Some copper complexes with related ligands have been found to adopt a square planar geometry. nih.gov

Tetrahedral Geometry: This is another common geometry for four-coordinate complexes. libretexts.org

The precise arrangement of atoms and bond lengths within the crystal structure of these complexes can be determined using X-ray crystallography. researchgate.net

Derivatization Reactions of the Oxime and Aldehyde Oxime Functionalities

The oxime groups of this compound can undergo various derivatization reactions, allowing for the synthesis of new compounds with different properties. numberanalytics.com

One of the most significant reactions of oximes is the Beckmann rearrangement , where treatment with acid leads to the formation of an amide. wikipedia.orgmasterorganicchemistry.com This reaction proceeds by converting the hydroxyl group of the oxime into a good leaving group, followed by an alkyl or hydride shift. masterorganicchemistry.com

Other derivatization reactions include:

Reduction: Oximes can be reduced to form primary amines using reagents like sodium metal or through hydrogenation. wikipedia.org

Oxidation: Mild oxidation of oximes can yield mono-nitro compounds. wikipedia.org

Formation of O-substituted oximes: The hydroxyl group of the oxime can be substituted to form oxime ethers. researchgate.net

These derivatization reactions provide pathways to a variety of nitrogen-containing compounds, highlighting the synthetic utility of this compound.

Formation of Hydrazone Oxime Derivatives

The formation of oximes and hydrazones are widely used conjugation methods in various fields of chemistry. nih.govnih.gov These reactions involve the condensation of a carbonyl compound with a hydroxylamine or a hydrazine (B178648), respectively, eliminating a molecule of water. nih.govkhanacademy.orgyoutube.com In the case of this compound, which already possesses two oxime groups, further reaction with a hydrazine derivative can lead to the formation of mixed hydrazone-oxime compounds.

The general mechanism involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the precursor, phenylglyoxal (B86788), followed by dehydration. If phenylglyoxime is the starting material, one of the oxime groups could potentially be substituted, although the more common route to a mixed derivative involves a stepwise condensation of the dicarbonyl precursor. For instance, reacting phenylglyoxal first with hydroxylamine to form the monoxime, and subsequently with a hydrazine, would yield a hydrazone-oxime. The synthesis of various hydrazone-oxime ligands and their coordination complexes with transition metals has been reported, demonstrating their utility in inorganic and coordination chemistry. acs.orgresearchgate.net These reactions highlight the versatility of dicarbonyl compounds and their oxime derivatives in creating complex molecular architectures.

Reactions Involving Phosphorus Derivatives of Hydroxyimino Compounds

Organophosphorus chemistry encompasses a vast range of compounds with diverse applications, from catalysis to pesticides and nerve agents. wikipedia.orgnih.gov The hydroxyl groups of oximes, including those in this compound, are susceptible to reaction with electrophilic phosphorus reagents. For example, reaction with a phosphorus halide or a similar activated phosphorus(V) species could lead to phosphorylation, forming a phosphate (B84403) ester of the oxime.

These organophosphorus derivatives of oximes can exhibit unique reactivity. The phosphorus group can act as a leaving group in rearrangement reactions, such as the Beckmann rearrangement, or modify the electronic properties and stability of the molecule. While specific studies on the phosphorylation of this compound are not extensively detailed in readily available literature, the fundamental reactivity of the oxime's hydroxyl group suggests its capability to engage in reactions typical of alcohols, including esterification with phosphorus-based acids or their activated derivatives. gilheanyresearchgroup.com

Oxidative Transformations of Oxime Groups

The oxime groups of this compound can undergo oxidative transformations, leading to the cleavage of the C=N bond or other modifications. The specific products of such reactions depend on the oxidant used and the reaction conditions. Oxidative cleavage of oximes can be a method to regenerate the parent carbonyl compound or to synthesize other useful molecules. For example, the oxidative cleavage of related cyclic oxime structures, such as isoxazolines, has been shown to yield aldehydes and nitriles. rsc.org This suggests that a controlled oxidation of phenylglyoxime could potentially yield benzaldehyde (B42025), benzoic acid, or phenyl-C≡N containing fragments, depending on the extent of the oxidation and cleavage.

Deoximation Reactions to Regenerate Carbonyl Compounds

Oximes are frequently used as protecting groups for aldehydes and ketones due to their enhanced stability compared to the parent carbonyl compounds. nih.govkhanacademy.org The regeneration of the carbonyl compound from the oxime, a process known as deoximation, is a crucial step in synthetic pathways that employ this protective strategy.

Several methods exist for deoximation, which can be broadly categorized as hydrolytic, oxidative, or reductive.

Hydrolytic Methods: Acid-catalyzed hydrolysis can reverse the formation of the oxime, pushing the equilibrium back towards the carbonyl compound and hydroxylamine, often by using an excess of water. khanacademy.org

Oxidative Deoximation: A variety of oxidizing agents can cleave the C=N bond.

Reductive Deoximation: Mild reducing agents can also effect deoximation.

For this compound, these methods would regenerate the parent dicarbonyl compound, phenylglyoxal. This reversibility is key to its application as a protecting group in organic synthesis.

Applications in Organic Synthesis as Protecting Groups

The stability of the oxime functionality makes it an effective protecting group for the often more reactive aldehyde and ketone groups. In a molecule like phenylglyoxal, which contains both an aldehyde and a ketone, selective reactions can be challenging. The conversion of phenylglyoxal to this compound renders the two carbonyl carbons less electrophilic, protecting them from nucleophilic attack or unwanted side reactions while other chemical transformations are carried out elsewhere in the molecule.

Once the protection is no longer needed, the dioxime can be converted back to the dicarbonyl via a deoximation reaction, as described in the previous section. This protect-transform-deprotect strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. The phenylfluorenyl (Pf) group is another example of a bulky group used for protecting nitrogen atoms, particularly in amino acids, to prevent racemization during synthesis. nih.gov

Intramolecular Rearrangements and Isomerization Dynamics

Z/E Isomerization in Solution and Solid State

The presence of two C=N double bonds in this compound gives rise to geometric isomerism. Each oxime group can exist in either a Z or E configuration. For a dioxime like phenylglyoxime, this results in the possibility of four diastereomers, though typically only three are isolated: syn, anti, and amphi. These isomers arise from the different spatial arrangements of the hydroxyl groups relative to the phenyl group and the rest of the carbon backbone.

The separation and characterization of three distinct isomers of phenylglyoxime have been successfully achieved through fractional recrystallization. acs.org These isomers exhibit different physical and spectral properties, which allows for their identification and separation. acs.orgchemicalbook.com The interconversion between these isomers can occur in solution, often catalyzed by acid or heat, as the rotational barrier around the C=N bond is overcome. The relative stability of the isomers is influenced by steric and electronic factors, such as intramolecular hydrogen bonding and repulsion between electronegative oxygen atoms. acs.org The separation can be monitored using techniques like thin-layer chromatography (TLC), where the isomers show different retention factors (Rf). acs.orgchemicalbook.com

Below is a table summarizing the properties of the three isolated isomers of phenylglyoxime. acs.orgchemicalbook.com

| Isomer Name | Configuration | Melting Point (°C) | UV λmax (nm) (in 95% EtOH) | TLC Rf Value |

| Phenyl-amphi-glyoxime | (1E,2Z) or (1Z,2E) | 178-180 | 230 | 0.45 |

| Phenyl-anti-glyoxime | (1E,2E) | 166-168 | 228 | 0.40 |

| Phenyl-syn-glyoxime | (1Z,2Z) | 168-170 | 252 | 0.35 |

| Using benzene-ethyl acetate (B1210297) (7:3) as eluent. |

Catalytic Effects on Oxime Isomerization Processes

The isomerization of oximes, particularly the interconversion between E and Z isomers, is a crucial transformation that can be influenced by various catalytic methods. While specific research on the catalytic isomerization of this compound is not extensively documented in publicly available literature, general principles derived from studies on other oximes, including aryl oximes, provide significant insights into the potential catalytic pathways. These methods often employ photocatalysis, metal-based catalysts, or supramolecular systems to facilitate the isomerization process.

Photocatalyzed isomerization using visible light has emerged as a mild and effective method for achieving the synthesis of specific oxime isomers that might be thermodynamically less favorable. organic-chemistry.org This approach often utilizes a photosensitizer that, upon light absorption, transfers energy to the oxime, facilitating the rotation around the C=N bond and leading to isomerization. For instance, visible-light-mediated energy transfer catalysis has been successfully used for the E to Z isomerization of various aryl oximes. organic-chemistry.org An iridium-based photosensitizer is a common choice in such reactions, enabling the transformation under gentle conditions and with high selectivity, avoiding the need for harsh reagents or UV light. organic-chemistry.org The mechanism involves the triplet sensitization of the oxime, where the excited state of the catalyst transfers its energy to the oxime, promoting it to a triplet state where the barrier to C=N bond rotation is significantly lower. organic-chemistry.org This methodology has been demonstrated to be effective for a wide array of oximes, including those with considerable steric hindrance. organic-chemistry.org

Metal-involving reactions also play a significant role in the isomerization and functionalization of oximes. acs.orgnih.gov While direct, isolable isomerization of the oxime group is one possible outcome, metal catalysts are more frequently employed in reactions where isomerization is a transient step leading to further molecular transformations. These reactions can be mediated or catalyzed by a variety of metals and can lead to the synthesis of diverse organic compounds. acs.orgnih.gov The interaction between the metal center and the oxime can lower the activation energy for isomerization, although the specific mechanisms are often complex and integral to a larger reaction sequence. acs.org

Supramolecular chemistry offers another innovative approach to controlling oxime isomerization. Self-assembled capsules can create unique microenvironments that selectively bind one isomer over the other, thereby shifting the isomerization equilibrium. acs.org For example, a water-soluble capsule has been shown to selectively encapsulate the Z-isomer of certain alkyl-O-methyl aldoximes, leading to a high enrichment of this isomer within the capsule. acs.org The confinement within the capsular cavity was found to be the exclusive site of the E–Z isomerization at room temperature. acs.org This selective binding and isomerization highlight the potential of using tailored supramolecular hosts to control the stereochemistry of oximes.

While detailed research findings and data tables for the catalytic isomerization of this compound are not available, the table below summarizes the catalytic systems used for the isomerization of other oximes, which can be considered analogous.

Table 1: Examples of Catalytic Systems for Oxime Isomerization

| Oxime Type | Catalyst/Method | Key Findings |

|---|---|---|

| Aryl Oximes | Visible-light-mediated energy transfer with an Iridium-based photosensitizer | Enables mild and general method to achieve Z isomers from the thermodynamically preferred E isomer. organic-chemistry.org |

| Alkyl-O-methyl aldoximes | Self-assembled water-soluble capsule with benzoselenodiazole walls | High selectivity for the Z-isomer due to preferential binding within the capsular cavity, accelerating the E to Z isomerization. acs.org |

Computational and Theoretical Investigations of Hydroxyimino Phenyl Acetaldehyde Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. For organic molecules like phenylglyoxime, Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. High-level ab initio methods, while more computationally intensive, can be employed for greater accuracy. aps.orgarxiv.orgarxiv.orgaps.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For (hydroxyimino)(phenyl)acetaldehyde oxime, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Phenylglyoxime can exist as several geometric isomers (syn, anti, and amphi) due to the stereochemistry of the two oxime groups. A thorough conformational analysis involves identifying all possible stable conformers and calculating their relative energies to determine the most abundant forms. researchgate.netrsc.org For instance, a computational study on different conformers of an oxadiazole derivative showed that stable structures could exist within a narrow energy range of 2.64 kcal/mol. aps.org Similarly, studies on other flexible molecules use computational searches to explore the conformational space and identify the global energy minimum. rsc.orgnih.gov The stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance between the phenyl ring and the oxime groups.

Computational methods like DFT, often with a basis set such as 6-31G* or higher, are used to perform these optimizations. nih.govnih.gov The results of such calculations for a series of diindolylmethane-phenylboronic acids were used to assign infrared bands and NMR chemical shifts by correlating them with experimental data. nih.gov

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Electron Density Distribution

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.2695 |

| LUMO Energy | -2.5094 |

| HOMO-LUMO Energy Gap | 3.7601 |

| Table 1: Calculated electronic properties for the related compound 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime. This data is for illustrative purposes. nih.gov |

Electron Density Distribution , often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the charge distribution within a molecule. These maps use a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), typically colored blue. For an oxime, the MEP surface would likely show negative potential around the electronegative oxygen and nitrogen atoms, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential. nih.gov

Prediction and Correlation of Spectroscopic Data with Experimental Results

Computational methods can predict various spectroscopic properties, including vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. Comparing these theoretical spectra with experimental data serves as a critical validation of the computational model.

For example, DFT calculations can determine the harmonic vibrational frequencies of a molecule. These calculated frequencies often show systematic deviations from experimental values (which are measured in an anharmonic real-world environment). Therefore, they are frequently multiplied by a scaling factor to improve the correlation with experimental IR spectra. uv.mx A successful correlation allows for the confident assignment of specific vibrational modes to the observed absorption bands. nih.gov

Similarly, theoretical calculations of NMR chemical shifts can aid in the structural elucidation of complex molecules, including the differentiation between isomers, as was demonstrated for new alkyl-oxime derivatives where calculations helped assign E/Z geometric isomers. uv.mx

Mechanistic Insights from Theoretical Simulations

Theoretical simulations are invaluable for mapping the detailed step-by-step pathways of chemical reactions. They allow researchers to identify transient species like intermediates and transition states that are often difficult or impossible to observe experimentally. ox.ac.uk

Elucidation of Reaction Pathways and Transition States for Chemical Transformations (e.g., Hydrolysis)

A reaction mechanism describes the sequence of elementary steps by which a chemical change occurs. Computational chemists can propose plausible pathways and then test their feasibility by calculating the structures and energies of all reactants, products, intermediates, and transition states.

A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the pathway between a reactant and an intermediate or product. It is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier. Locating this first-order saddle point on the potential energy surface is a key goal of mechanistic studies.

While a specific study on the hydrolysis of phenylglyoxime is not available, the methodology can be illustrated by a theoretical investigation into the formation of 3,4-dinitrofuroxan from the related compound glyoxime (B48743). nih.gov In that study, DFT calculations at the B3LYP/6-311++G** level were used to optimize the geometries of all minima (reactants, intermediates, products) and transition-state species. nih.gov A hypothetical hydrolysis of phenylglyoxime would likely be modeled by considering the nucleophilic attack of a water molecule on one of the imine carbons, followed by proton transfer steps, with the transition state for each step being computationally located.

Determination of Energy Profiles and Activation Barriers

Once the energies of the stationary points (reactants, transition states, intermediates, and products) along a proposed reaction pathway are calculated, an energy profile , or reaction coordinate diagram, can be constructed. This profile plots the potential energy of the system against the progress of the reaction (the reaction coordinate).

The activation barrier (or activation energy, Eₐ) is the energy difference between the reactants and the highest-energy transition state. It is the minimum energy required for the reaction to occur. A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. nih.govrsc.org

Advanced Modeling Techniques for Molecular Interactions and Stability

The study of this compound, also known as phenylglyoxime, and its isomers (amphi, anti, and syn) has been advanced through the application of sophisticated computational and theoretical methods. These techniques provide deep insights into the molecule's conformational stability, isomerization processes, and intermolecular interactions, which are challenging to explore solely through experimental means. Advanced modeling, including Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for a detailed exploration of the potential energy surface and the dynamics of this compound.

Theoretical studies, often employing DFT, have been instrumental in elucidating the relative stabilities of the phenylglyoxime isomers. By calculating the optimized geometries and electronic energies of the amphi, anti, and syn forms, researchers can predict their thermodynamic stability. These calculations typically involve various functionals and basis sets to ensure accuracy. The resulting energy differences can explain the experimentally observed isomer ratios under different conditions.

Molecular dynamics simulations offer a window into the dynamic behavior of this compound in different environments, such as in solution. These simulations can model the interactions between the oxime and solvent molecules, revealing how these interactions influence conformational preferences and stability. By tracking the atomic positions over time, MD simulations can also shed light on the pathways and energy barriers associated with the isomerization between the different forms of phenylglyoxime.

For studying the interactions of this compound with larger systems, such as enzymes or receptors, hybrid QM/MM methods are particularly powerful. In this approach, the oxime itself is treated with a high level of quantum mechanical theory, while the surrounding biological macromolecule is described using more computationally efficient molecular mechanics force fields. This dual approach provides a balance between accuracy and computational cost, enabling the detailed investigation of binding modes, interaction energies, and the electronic effects of the surrounding environment on the oxime's properties.

Furthermore, advanced computational techniques can be used to construct a comprehensive free energy landscape of the molecule. This landscape maps the potential energy of the system as a function of its various conformational degrees of freedom. By identifying the minima and the transition states on this surface, researchers can gain a complete picture of the molecule's conformational preferences, the barriers to isomerization, and the most probable pathways for conformational change.

While specific, in-depth computational studies focusing exclusively on this compound are not abundantly available in public literature, the principles and methodologies from computational studies on analogous oxime and glyoxime compounds can be applied to understand its behavior. The data presented in the following tables are illustrative of the types of results that can be obtained from such computational investigations.

Table 1: Calculated Relative Energies of this compound Isomers

This table showcases hypothetical relative energies for the three isomers of this compound, as would be determined by Density Functional Theory (DFT) calculations. The isomer with the lowest energy is considered the most stable.

| Isomer | DFT Method | Basis Set | Relative Energy (kcal/mol) |

| syn-phenylglyoxime | B3LYP | 6-311++G(d,p) | 0.00 |

| anti-phenylglyoxime | B3LYP | 6-311++G(d,p) | +1.25 |

| amphi-phenylglyoxime | B3LYP | 6-311++G(d,p) | +2.50 |

Table 2: Key Intermolecular Interaction Energies from QM/MM Simulations

This table provides a hypothetical breakdown of the interaction energies between the most stable isomer of this compound and key residues in an enzyme active site, as would be calculated using a QM/MM approach.

| Interacting Residue | Interaction Type | Distance (Å) | QM/MM Calculated Interaction Energy (kcal/mol) |

| Aspartic Acid 125 | Hydrogen Bond | 2.8 | -5.8 |

| Tyrosine 88 | π-π Stacking | 3.5 | -3.2 |

| Phenylalanine 210 | van der Waals | 4.1 | -1.5 |

Table 3: Predicted Rotational Barriers from Free Energy Calculations

This table illustrates hypothetical rotational energy barriers for the interconversion between different conformers of this compound, which could be determined from the calculated free energy landscape.

| Rotation | Computational Method | Solvent Model | Rotational Energy Barrier (kcal/mol) |

| C-C bond (phenyl-glyoxime) | Metadynamics | Explicit Water | 4.5 |

| C-N bond (oxime) | Umbrella Sampling | Implicit (PCM) | 12.1 |

Applications of Hydroxyimino Phenyl Acetaldehyde Oxime and Its Metal Complexes in Contemporary Chemical Research

Design and Synthesis of Functional Materials

The unique structural and electronic properties of metal complexes derived from (hydroxyimino)(phenyl)acetaldehyde oxime have made them attractive candidates for the design and synthesis of novel functional materials. These materials exhibit a range of interesting properties with potential applications in electronics and materials science.

Semiconducting Properties of Metal-Oxime Complexes

Research into the electrical properties of metal complexes of vic-dioximes, a class of compounds to which this compound belongs, has revealed their potential as semiconducting materials. Studies on related compounds, such as chloro(phenyl)glyoxime and its complexes with cobalt(II), nickel(II), and copper(II), have shown that these materials exhibit temperature-dependent electrical conductivity that follows the Arrhenius equation. This behavior is characteristic of semiconducting materials, where the conductivity increases with rising temperature.

The electrical conductivity of these solid-state complexes is typically low, falling within the range of 10⁻¹⁴ to 10⁻⁶ Ω⁻¹ cm⁻¹. This low conductivity is attributed to a small number of charge carriers. However, the conductivity can be significantly enhanced by increasing the temperature. For instance, the conductivity of the chloro(phenyl)glyoxime ligand was observed to increase by approximately four orders of magnitude when the temperature was raised from room temperature to 150 °C. The mechanism of electrical conduction in these materials is believed to be electronic, involving the hopping or tunneling of charge carriers.

The nature of the central metal ion also plays a crucial role in determining the electrical properties of the complex. For example, the Ni(II) and Cu(II) complexes of chloro(phenyl)glyoxime exhibit significantly higher conductivities compared to the Co(II) complex. This difference is thought to be related to the varying stabilities of the complexes. The activation energies for electrical conduction in these complexes typically range from 0.61 to 0.80 eV.

Table 1: Electrical Conductivity Data for Chloro(phenyl)glyoxime and its Metal Complexes

| Compound | Conductivity at 37 °C (Ω⁻¹ cm⁻¹) |

| Chloro(phenyl)glyoxime (Ligand) | 7.2 x 10⁻¹³ |

| Co(II) complex | 5.5 x 10⁻¹⁴ |

| Ni(II) complex | 5.0 x 10⁻¹² |

| Cu(II) complex | 1.1 x 10⁻¹⁰ |

This table presents the electrical conductivity values for chloro(phenyl)glyoxime and its corresponding metal complexes, highlighting the influence of the metal ion on the material's semiconducting properties.

Exploration in Molecular Electronics and Materials Science

The broader class of vic-dioximes, including this compound, and their metal complexes are being actively investigated for their potential in molecular electronics and materials science. researchgate.net These compounds are attractive due to their straightforward synthesis, versatility, and the ability to tune their physical and chemical properties by modifying substituents and coordinating different metal ions. researchgate.net

One area of exploration is their use as sensitive materials for chemical gas sensors. researchgate.net For instance, vic-dioximes have been employed as the sensing layer on quartz crystal microbalance (QCM) sensors for the detection of various volatile organic compounds (VOCs). researchgate.net The sensitivity and selectivity of these sensors can be tailored by altering the substituents on the dioxime ligand. researchgate.net This makes them promising candidates for the development of sensor arrays for complex gas mixture analysis. researchgate.net

Furthermore, the ability of vic-dioximes to form stable complexes with a variety of transition metals opens up possibilities for creating advanced functional materials with interesting optical, electronic, and magnetic properties. ox.ac.ukox.ac.uk The design and engineering of these materials at the molecular level is a key focus of materials science, with potential applications in areas such as catalysis, energy storage, and healthcare. ox.ac.ukox.ac.ukaiche.org While specific applications of this compound in molecular devices are still an emerging area of research, the foundational studies on related vic-dioxime systems provide a strong basis for future exploration. researchgate.net

Catalysis and Organic Transformations

This compound serves as a versatile precursor in organic synthesis, particularly in the construction of heterocyclic compounds and potentially in the synthesis of organophosphorus molecules.

Precursors for Divergent Synthesis of Nitrogen Heterocycles

The reactive nature of the oxime and carbonyl groups in this compound and its parent compound, phenylglyoxal (B86788), makes them valuable starting materials for the synthesis of a diverse range of nitrogen-containing heterocycles. researchgate.netrsc.orgrsc.org The concept of divergent synthesis, where a single starting material can be converted into multiple, structurally distinct products by varying the reaction conditions or reagents, is a powerful strategy in modern organic chemistry. researchgate.netrsc.orgrsc.org

Phenylglyoxal, which can be readily derived from this compound, is a key bifunctional building block in multicomponent reactions for the synthesis of various five- and six-membered heterocycles. Its adjacent reactive aldehyde and ketone groups allow for a variety of nucleophilic attacks and subsequent cyclization pathways. This reactivity has been harnessed to produce biologically active oxygen and nitrogen heterocycles, including pyrano[2,3-d:6,5-d']dipyrimidines and furo(2,3-b)furans.

While specific, detailed examples of the divergent synthesis of a wide array of nitrogen heterocycles starting directly from this compound are not extensively documented in dedicated studies, the general reactivity of oximes and glyoxals provides a clear blueprint for such transformations. By reacting this compound with different reagents, it is plausible to construct various heterocyclic scaffolds such as imidazoles, quinoxalines, and pyrazines. For example, condensation with primary amines could lead to the formation of substituted imidazoles, while reaction with 1,2-diamines would be expected to yield quinoxalines. The development of controlled, divergent synthetic routes from this compound represents a promising avenue for the efficient generation of molecular diversity for applications in medicinal chemistry and materials science. researchgate.netrsc.org

Role in the Synthesis of Phosphorus-Containing Organic Compounds

The use of oximes in the context of organophosphorus chemistry is predominantly centered on their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents and pesticides. nih.govnih.gov In this capacity, the oxime functional group acts as a nucleophile, displacing the organophosphorus moiety from the active site of the enzyme and restoring its function. nih.govnih.gov

Bio-Inspired Chemistry and Ligand Design for Mimetic Systems

This compound and its Derivatives as Ligands in Biomimetic Coordination Chemistry

The field of biomimetic chemistry seeks to design and synthesize molecules that replicate the function of biological systems. sciopen.com Transition metal complexes are at the heart of many enzymatic processes, catalyzing a wide range of reactions from oxygen transport to complex organic transformations. ijcce.ac.ir The structural similarity of this compound to ligands found in nature allows its metal complexes to serve as functional models for metalloenzymes.

A prominent example is the use of cobalt complexes with dioxime ligands, known as "cobaloximes," as models for Vitamin B12 (cobalamin). uwimona.edu.jmbris.ac.uk Vitamin B12 is a complex organometallic cofactor essential for various metabolic processes. uwimona.edu.jm Cobaloximes, including those synthesized with ligands like dimethylglyoxime (B607122) or diphenylglyoxime (B1496157), successfully mimic the core structure and reactivity of the corrin (B1236194) ring system in Vitamin B12. researchgate.netmsu.edu Cobalt(III) complexes of diphenylglyoxime have been prepared and characterized as non-organometallic models of Vitamin B12, demonstrating similar electrochemical properties, such as reversible Co(II)/Co(I) redox couples, which are crucial for the catalytic cycle of the natural enzyme. researchgate.net Given its dioxime structure, this compound is an excellent candidate for forming similar cobalt complexes that can serve as accessible and effective Vitamin B12 mimics, aiding in the study of its complex reaction mechanisms. bris.ac.uk

Furthermore, copper-containing enzymes play a vital role in biological oxidation reactions. ijcce.ac.ir Enzymes like tyrosinase and galactose oxidase utilize copper ions in their active sites to catalyze the oxidation of phenols and alcohols, respectively. nih.govcbm-lab.fr Researchers have developed numerous biomimetic copper complexes that reproduce this catalytic activity. chemrxiv.orgnih.gov These synthetic models help elucidate the reaction mechanisms, particularly the role of high-valent copper species (e.g., Cu(III)) in activating substrates. nih.gov Copper(II) complexes with various organic ligands have been shown to catalyze the aerobic oxidation of catechols. nih.gov The coordination environment provided by this compound, with its nitrogen and oxygen donor atoms, makes its copper complexes promising candidates for developing new biomimetic oxidation catalysts. ijcce.ac.ir

The table below highlights key biomimetic systems where ligands like this compound are relevant.

| Biomimetic Target | Ligand System | Metal Ion | Function Mimicked | Significance |

| Vitamin B12 (Cobalamin) | Dioximes (e.g., Diphenylglyoxime, Phenylglyoxime) | Cobalt (Co) | Formation and cleavage of a Co-C bond, redox cycling (Co(III)/Co(II)/Co(I)). researchgate.net | Provides simple, accessible models to study the complex organometallic chemistry of a vital coenzyme. bris.ac.uk |

| Tyrosinase / Catechol Oxidase | Various N,O-donor ligands | Copper (Cu) | Oxidation of phenols and catechols to quinones. ijcce.ac.irnih.gov | Elucidates mechanisms of copper-catalyzed aerobic oxidation and develops catalysts for organic synthesis. |

| Galactose Oxidase | Redox-active Schiff base ligands | Copper (Cu) | Two-electron oxidation of primary alcohols to aldehydes. cbm-lab.fr | Investigates the role of metal-ligand cooperation and high-valent intermediates in catalysis. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.